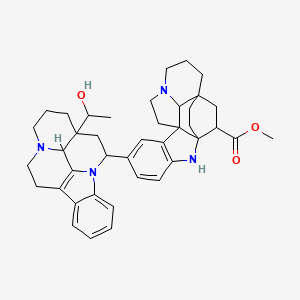
Kopsoffinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kopsoffinol is a bisindole alkaloid that has been shown to have in vitro growth inhibitory activity against human PC-3, HCT-116, MCF-7, and A549 cells and moderate effects in reversing multidrug-resistance in vincristine-resistant human KB cells.
常见问题
Basic Research Questions
Q. What validated analytical methods are recommended for confirming the structural identity and purity of Kopsoffinol in synthetic studies?
To ensure structural accuracy, combine spectroscopic techniques (e.g., NMR for proton/carbon environments , mass spectrometry for molecular weight). Purity should be quantified via HPLC (≥95% purity threshold) with UV-Vis or diode-array detection, cross-referenced against synthetic protocols in peer-reviewed literature . For novel derivatives, elemental analysis and X-ray crystallography are critical to resolve ambiguities .
Q. How should researchers design replication studies to validate this compound’s reported bioactivity in preclinical models?
Adopt a tiered approach:
- In vitro: Replicate cell-based assays (e.g., IC50 measurements) using identical cell lines and assay conditions (e.g., incubation time, solvent controls). Report batch-to-batch variability of the compound .
- In vivo: Standardize animal models (species, genetic background) and dosing regimens. Include positive/negative controls and blinded assessments to minimize bias . Publish raw data and statistical code to enable independent verification .
Q. What are the best practices for synthesizing this compound to ensure reproducibility across laboratories?
- Document reaction parameters (temperature, solvent purity, catalyst ratios) and purification steps (e.g., column chromatography gradients).
- Use IUPAC nomenclature and report yields as mean ± SD across ≥3 independent trials .
- Share detailed protocols in supplementary materials, including troubleshooting steps for common side reactions (e.g., oxidation byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across published studies?
Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., cell type specificity, assay sensitivity). Perform in silico docking studies to predict target binding affinities under varying conditions . Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts, isothermal titration calorimetry) to isolate confounding variables .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?
Use non-linear regression models (e.g., four-parameter logistic curve) to estimate LD50/EC50 values. Account for heteroscedasticity with weighted least squares and validate assumptions via Q-Q plots . For longitudinal data, apply mixed-effects models to handle inter-individual variability . Open-source tools like R/Bioconductor provide reproducible pipelines .
Q. How should meta-analyses be structured to assess this compound’s efficacy across heterogeneous clinical trial designs?
- Define inclusion criteria using PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to standardize data extraction .
- Calculate effect sizes (e.g., Hedges’ g) with 95% confidence intervals, adjusting for publication bias via funnel plots .
- Perform subgroup analyses to explore covariates (e.g., patient demographics, co-administered drugs) .
Q. Methodological Guidance for Data Interpretation
Q. What strategies mitigate overinterpretation of this compound’s in vitro to in vivo translatability?
- Apply Hill’s criteria for causality: strength, consistency, specificity, and biological plausibility .
- Validate findings in ≥2 in vivo models with distinct genetic/pathological backgrounds.
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy .
Q. How can researchers address low statistical power in this compound studies with limited sample sizes?
- Perform a priori power analysis (α=0.05, β=0.2) to justify sample sizes .
- Adopt Bayesian methods to incorporate prior evidence and reduce Type I/II errors .
- Collaborate via consortia to aggregate datasets while ensuring ethical data-sharing agreements .
Q. Tables for Reference
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Structural Identity | NMR, X-ray crystallography | ≥95% spectral match to reference |
| Bioactivity (IC50) | Dose-response assays ± SEM | Replicated in ≥2 independent labs |
| Toxicity Threshold | Probit analysis | LD50 with 95% CI |
属性
CAS 编号 |
96935-25-0 |
|---|---|
分子式 |
C40H48N4O3 |
分子量 |
632.8 g/mol |
IUPAC 名称 |
methyl 6-[15-(1-hydroxyethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-yl]-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3(8),4,6-triene-18-carboxylate |
InChI |
InChI=1S/C40H48N4O3/c1-24(45)38-13-6-17-42-19-11-27-26-7-3-4-8-31(26)44(33(27)34(38)42)32(23-38)25-9-10-30-28(21-25)39-16-20-43-18-5-12-37(36(39)43)14-15-40(39,41-30)29(22-37)35(46)47-2/h3-4,7-10,21,24,29,32,34,36,41,45H,5-6,11-20,22-23H2,1-2H3 |
InChI 键 |
NKQJSTGACVZXMS-NXUBLSLISA-N |
SMILES |
CC(C12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C6=CC7=C(C=C6)NC89C71CCN2C1C(CCC2)(CC8)CC9C(=O)OC)O |
规范 SMILES |
CC(C12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C6=CC7=C(C=C6)NC89C71CCN2C1C(CCC2)(CC8)CC9C(=O)OC)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Kopsoffinol; (+)-Kopsoffinol; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















